molecular formula C9H10N2O B1330224 1-(2-Hydroxyethyl)benzimidazole CAS No. 6340-03-0

1-(2-Hydroxyethyl)benzimidazole

Cat. No.: B1330224
CAS No.: 6340-03-0
M. Wt: 162.19 g/mol
InChI Key: DJRLXHBFATVHJX-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)benzimidazole is a chemical compound with the molecular formula C9H10N2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of a hydroxyethyl group attached to the benzimidazole ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)benzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with ethylene oxide under acidic conditions. The reaction typically proceeds as follows:

    Step 1: o-Phenylenediamine reacts with ethylene oxide in the presence of an acid catalyst, such as hydrochloric acid, to form 2-(2-hydroxyethyl)benzimidazole.

    Step 2: The intermediate product is then subjected to further purification and crystallization to obtain pure this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)benzimidazole undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form a dihydrobenzimidazole derivative.

    Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of 1-(2-carboxyethyl)benzimidazole.

    Reduction: Formation of 1-(2-hydroxyethyl)dihydrobenzimidazole.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the substituent introduced.

Scientific Research Applications

1-(2-Hydroxyethyl)benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)benzimidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit DNA topoisomerases, which are essential for DNA replication and cell division.

    Pathways Involved: By inhibiting key enzymes, this compound can disrupt cellular processes such as DNA replication, transcription, and translation, leading to cell death or growth inhibition.

Comparison with Similar Compounds

1-(2-Hydroxyethyl)benzimidazole can be compared with other similar compounds, such as:

    2-(1-Hydroxyethyl)benzimidazole: This compound has a similar structure but differs in the position of the hydroxyethyl group. It may exhibit different chemical reactivity and biological activity.

    1-(2-Hydroxyethyl)imidazole: This compound lacks the benzene ring, which may result in different chemical properties and applications.

    1-(2-Hydroxyethyl)benzotriazole: This compound contains a triazole ring instead of an imidazole ring, leading to distinct chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(benzimidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-6-5-11-7-10-8-3-1-2-4-9(8)11/h1-4,7,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRLXHBFATVHJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281210
Record name 2-(1H-Benzimidazol-1-yl)ethan-1-ol
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Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6340-03-0
Record name 1-(2-Hydroxyethyl)benzimidazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzimidazoleethanol
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Record name 2-(1H-Benzimidazol-1-yl)ethan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Hydroxyethyl)benzimidazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY9EHH89E3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

To a flask were added 2.3 g benzimidazole and 40 ml tetrahydrofuran and the mixture was cooled to 10 C under nitrogen. 1.0 g Sodium hydride were added in portions and the reaction mixture was stirred for 20 minutes. 4.0 g 2-Todoethanol were added and the mixture was heated to 50 C for 16 hours. The mixture was quenched slowly with 50 ml water, extracted twice with ethyl acetate and dried over sodium sulfate. Following filtration and solvent removal, the product was purified by silica gel chromatography using 25% methanol in ethyl acetate. A solid was obtained that was dissolved in a hot mixture of 10% methanol in ethyl acetate, cooled, filtered and dried giving 1.4 g white solid.
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2.3 g
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40 mL
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Synthesis routes and methods II

Procedure details

A mixture of 118 g of benzimidazole, 48.5 g of ethylene oxide, and 400 g of N,N-dimethylacetamide was heated and stirred in an autoclave at 100° C. for 16 hours. The solvent was distilled off in vacuo, yielding crude 2-(1H-benzimidazol-1-yl)ethanol.
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118 g
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48.5 g
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400 g
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Synthesis routes and methods III

Procedure details

To a flask were added 2.3 g benzimidazole and 40 ml tetrahydrofuran and the mixture was cooled to 10 C under nitrogen. 1.0 g Sodium hydride were added in portions and the reaction mixture was stirred for 20 minutes. 4.0 g 2-Iodoethanol were added and the mixture was heated to 50 C. for 16 hours. The mixture was quenched slowly with 50 ml water, extracted twice with ethyl acetate and dried over sodium sulfate. Following filtration and solvent removal, the product was purified by silica gel chromatography using 25% methanol in ethyl acetate. A solid was obtained that was dissolved in a hot mixture of 10% methanol in ethyl acetate, cooled, filtered and dried giving 1.4 g white solid.
Quantity
2.3 g
Type
reactant
Reaction Step One
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40 mL
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reactant
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1 g
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4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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